molecular formula C5H6BrN B1446683 1-Bromocyclobutane-1-carbonitrile CAS No. 39994-98-4

1-Bromocyclobutane-1-carbonitrile

Cat. No.: B1446683
CAS No.: 39994-98-4
M. Wt: 160.01 g/mol
InChI Key: QZXIMWRBRVXDOY-UHFFFAOYSA-N
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Description

1-Bromocyclobutane-1-carbonitrile (CAS Number: 39994-98-4) is a chemical compound with the molecular formula C₅H₆BrN . It falls within the category of strained carbocyclic systems, specifically bicyclo[1.1.0]butane (BCB). Despite its small size, BCBs exhibit intriguing properties due to their high strain energy. Historically regarded as laboratory curiosities, recent developments have positioned them as powerful synthetic workhorses .


Synthesis Analysis

The first known synthesis of a BCB was reported in 1959 by Wiberg and Ciula. They treated ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, resulting in an ester-substituted BCB. This approach has since been generalized for the synthesis of the parent, unsubstituted bicyclo[1.1.0]butane .


Molecular Structure Analysis

The molecular formula of This compound is C₅H₆BrN . It consists of a four-membered cyclobutane ring with a bromine atom and a cyano group attached. The bridgehead bond in BCBs contributes to their unique reactivity and strain energy .


Chemical Reactions Analysis

BCBs can participate in various chemical transformations, including strain-release reactions. Their high strain energy makes them valuable synthetic intermediates. Additionally, the olefinic character of the bridgehead bond allows BCBs to be elaborated into other ring systems and function as covalent warheads for bioconjugation .

Scientific Research Applications

Synthesis and Reaction Pathways

1-Bromocyclobutane-1-carbonitrile serves as a key intermediate in various synthetic pathways due to its unique structural and reactive properties. Research has demonstrated its versatility in the synthesis of complex molecular structures and its participation in diverse chemical reactions.

  • Synthesis of Bicyclic and Methylenecyclobutane Derivatives

    A study highlighted the use of this compound derivatives in generating anti-Markownikoff products through bromination and bromomethoxylation. Subsequent dehydrobromination led to bicyclobutane derivatives and substituted methylenecyclobutane, showcasing its utility in creating complex cyclic structures (Razin et al., 2003).

  • Photocycloaddition Reactions

    The compound has also been involved in photocycloaddition reactions, contributing to the formation of cyclobuta derivatives and cyclobutenes. This process underscores its role in constructing polycyclic compounds and elucidates its photoreactive characteristics (Schwebel & Margaretha, 2000).

  • Coupling Reactions for Heterocyclic Compounds

    Another application includes its transformation into Cp2Zr(benzocyclobutadiene), which, when coupled with alkynes or nitriles, yields substituted naphthalenes and isoquinolines. This method highlights its potential in synthesizing heterocyclic compounds with significant structural diversity (Ramakrishna & Sharp, 2003).

Chemical Transformations and Isomerization

This compound is instrumental in facilitating chemical transformations and isomerization processes, leading to the formation of novel compounds with potential applications in various fields.

  • Isomerization to Bicyclobutane Carboxylic Acid Derivatives

    It undergoes prototropic isomerization to form 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives, demonstrating its capability in isomerization reactions that are crucial for synthesizing compounds with specific functional groups (Razin & Ulin, 2003).

  • Formation of Polycyclic Skeletons

    Its utility extends to the eco-friendly synthesis of polycyclic skeletons through tandem double cyclization of 1,6-dienes. This method emphasizes its role in green chemistry, highlighting an approach that minimizes environmental impact while achieving high regioselectivity (Liu et al., 2020).

Properties

IUPAC Name

1-bromocyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN/c6-5(4-7)2-1-3-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXIMWRBRVXDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39994-98-4
Record name 1-bromocyclobutane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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